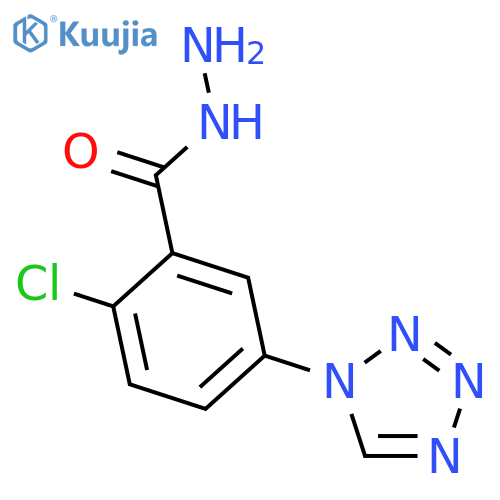Cas no 883291-46-1 (2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide)

883291-46-1 structure
商品名:2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide
CAS番号:883291-46-1
MF:C8H7ClN6O
メガワット:238.633778810501
MDL:MFCD06617945
CID:3103404
PubChem ID:4913138
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide
- 2-chloro-5-(1,2,3,4-tetrazol-1-yl)benzohydrazide
- Benzoic acid, 2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)-, hydrazide
- STK503460
- H23868
- 883291-46-1
- 2-chloro-5-(tetrazol-1-yl)benzohydrazide
- MFCD06617945
- ALBB-005510
- CBPQWIRMHPXUIB-UHFFFAOYSA-N
- 2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)benzohydrazide
- LS-02043
- AKOS000321619
- 2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOHYDRAZIDE
-
- MDL: MFCD06617945
- インチ: InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16)
- InChIKey: CBPQWIRMHPXUIB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 238.0369866Da
- どういたいしつりょう: 238.0369866Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 98.7Ų
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB405780-500 mg |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | 500MG |
€254.60 | 2023-02-20 | ||
| TRC | C020695-1000mg |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | 1g |
$ 720.00 | 2022-06-06 | ||
| A2B Chem LLC | AI95583-1g |
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | >95% | 1g |
$509.00 | 2024-04-19 | |
| abcr | AB405780-10g |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide; . |
883291-46-1 | 10g |
€1357.00 | 2025-02-19 | ||
| abcr | AB405780-5g |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide; . |
883291-46-1 | 5g |
€877.00 | 2025-02-19 | ||
| TRC | C020695-250mg |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | 250mg |
$ 275.00 | 2022-06-06 | ||
| A2B Chem LLC | AI95583-500mg |
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AI95583-5g |
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | >95% | 5g |
$995.00 | 2024-04-19 | |
| abcr | AB405780-1 g |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB405780-5 g |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |
883291-46-1 | 5 g |
€907.00 | 2023-07-19 |
2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
883291-46-1 (2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883291-46-1)2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide

清らかである:99%/99%/99%/99%
はかる:500mg/1g/5g/10g
価格 ($):159.0/188.0/520.0/804.0